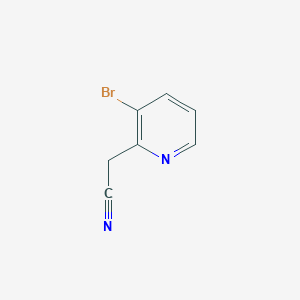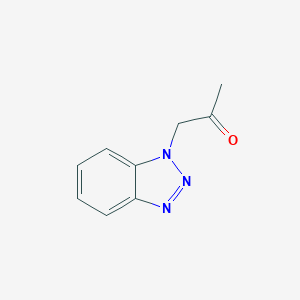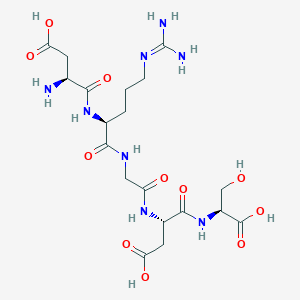![molecular formula C12H14F2O2 B169972 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol CAS No. 165115-73-1](/img/structure/B169972.png)
2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol
説明
“2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol” is a chemical compound with the molecular formula C12H14F2O2 . It has a molecular weight of 228.23 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C12H14F2O2/c1-8(4-9(6-15)7-16)11-3-2-10(13)5-12(11)14/h2-3,5,9,15-16H,1,4,6-7H2 . The compound’s structure includes a propenyl group attached to a difluorophenyl group and a propanediol group . Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.23 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .科学的研究の応用
Specific Scientific Field
This application falls under the field of Inorganic Chemistry .
Summary of the Application
The compound “2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol” is used as a ligand in the synthesis of cyclometalated Ir(iii) complexes . These complexes have been shown to exhibit acid/base-induced structural transformation and luminescence switching, and they also demonstrate photocatalytic activity for hydrogen evolution .
Methods of Application or Experimental Procedures
The cyclometalated Ir(iii) complexes are synthesized using the ligands dfppyH and pidpyH . The crystal structures indicate that each {Ir(dfppy)2}+ unit is coordinated by a neutral ligand pidpyH in 1·PF6, while by a pidpy− anion in 2 . The packing structure of 1·PF6 only exhibits electrostatic interactions and van der Waals interactions among [Ir(dfppy)2(pidpyH)]+ cations and PF6− ions .
Results or Outcomes
The compounds 1·PF6 and 2 show acid/base-induced structural transformation due to the protonation/deprotonation of their pyridyl groups and/or imidazole units . At room temperature, compounds 1·PF6, 2 and pidpyH in CH2Cl2 reveal TFA-induced luminescence switching behaviors . Moreover, compounds 1·PF6 and 2 were used as photosensitizers (PS) for reduction of water to hydrogen under the same experimental conditions . It was found that the amount of evolved hydrogen and the PS turnover number are 512 μmol and 102 for 1·PF6, and 131 μmol and 26 for 2, respectively .
特性
IUPAC Name |
2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-8(4-9(6-15)7-16)11-3-2-10(13)5-12(11)14/h2-3,5,9,15-16H,1,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLIKRXEOQATPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(CO)CO)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453909 | |
| Record name | 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol | |
CAS RN |
165115-73-1 | |
| Record name | 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165115-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165115731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



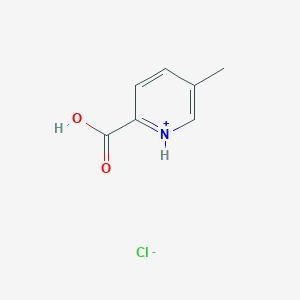

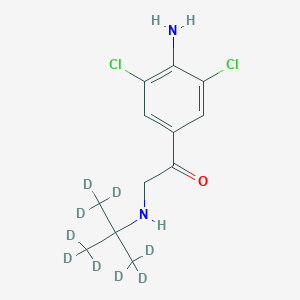
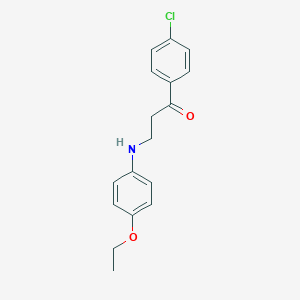
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
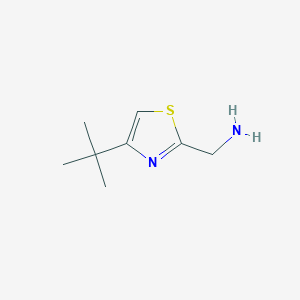
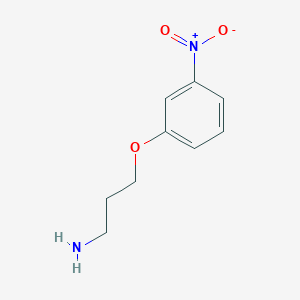
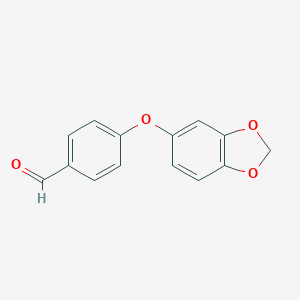
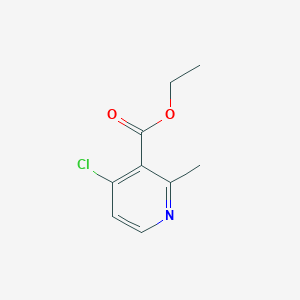
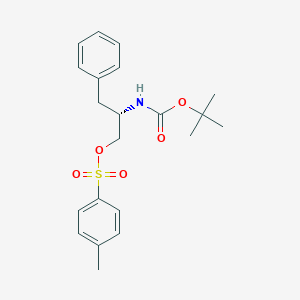
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
